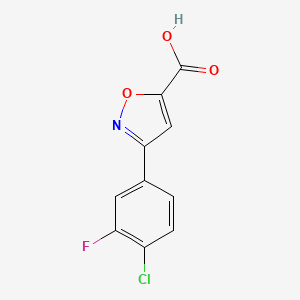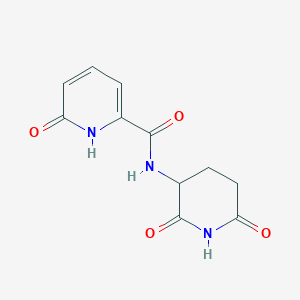
4-(Benzyloxy)-1-ethynyl-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-1-ethynyl-2-methoxybenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with benzyloxy, ethynyl, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-ethynyl-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-methoxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxy-2-methoxybenzaldehyde is first protected by reacting with benzyl bromide in the presence of a base like potassium carbonate to form 4-(benzyloxy)-2-methoxybenzaldehyde.
Introduction of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of 4-(benzyloxy)-2-methoxybenzaldehyde with an ethynylating agent such as trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The final step involves the removal of the trimethylsilyl protecting group under mild acidic conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-1-ethynyl-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
4-(Benzyloxy)-1-ethynyl-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-1-ethynyl-2-methoxybenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with specific amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of an ethynyl group.
4-(Benzyloxy)phenol: Lacks the methoxy and ethynyl groups.
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar but with an aldehyde group instead of an ethynyl group.
Uniqueness
4-(Benzyloxy)-1-ethynyl-2-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1-ethynyl-2-methoxy-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H14O2/c1-3-14-9-10-15(11-16(14)17-2)18-12-13-7-5-4-6-8-13/h1,4-11H,12H2,2H3 |
Clé InChI |
ZXJQAPVWLVJASW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)


